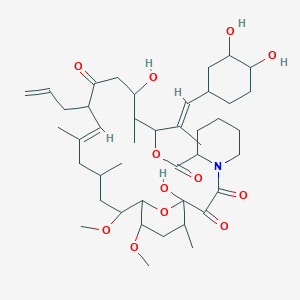
2,5,5-Trimethyloxolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyloxolane-2-carbaldehyde, also known as TMOC aldehyde, is a cyclic aldehyde that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 94-95°C and a molecular weight of 126.16 g/mol.
Mechanism Of Action
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde acts as a nucleophile in organic reactions due to the presence of the aldehyde functional group. It can undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. The mechanism of action of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in organic reactions is dependent on the reaction conditions and the reagents used.
Biochemical And Physiological Effects
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards various cancer cell lines. The mechanism of cytotoxicity is not well understood and requires further investigation.
Advantages And Limitations For Lab Experiments
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has several advantages for lab experiments such as its high reactivity and ability to act as a chiral building block. It can also be easily synthesized using various oxidizing agents and solvents. However, 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has some limitations such as its low stability and high sensitivity to air and moisture. It also requires careful handling due to its toxicity.
Future Directions
There are several future directions for the use of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in scientific research. One direction is the development of new synthetic methodologies using 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde as a key reagent. Another direction is the investigation of the cytotoxicity of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde towards cancer cells and the development of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde-based anticancer drugs. Additionally, the use of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in the preparation of enantiomerically pure compounds and the synthesis of complex natural products and pharmaceuticals can be further explored.
Conclusion:
In conclusion, 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde is a cyclic aldehyde that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has shown promise as a useful tool in organic synthesis and as a potential anticancer drug. Further investigation and research are required to fully understand its potential applications.
Synthesis Methods
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde can be synthesized through the oxidation of 2,5,5-trimethyl-1,3-dioxane-2,6-dione using a variety of oxidizing agents such as potassium permanganate, sodium hypochlorite, and hydrogen peroxide. The reaction can be carried out in various solvents such as water, ethanol, and acetic acid. The yield of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde depends on the type of oxidizing agent and solvent used.
Scientific Research Applications
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has been used in various scientific research applications such as the synthesis of chiral building blocks, ligands, and catalysts. It has also been used in the preparation of enantiomerically pure compounds and as a reagent in organic synthesis. 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has been found to be a useful tool in the synthesis of complex natural products and pharmaceuticals.
properties
IUPAC Name |
2,5,5-trimethyloxolane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-5-8(3,6-9)10-7/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQGMSXDUPQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,5-Trimethyloxolane-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

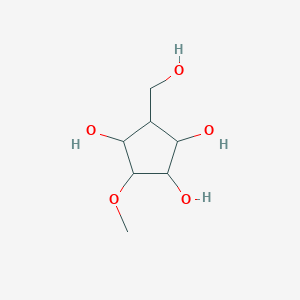
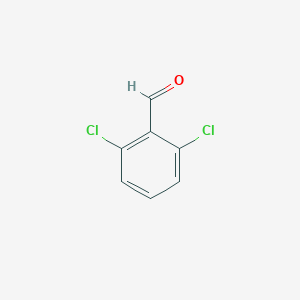
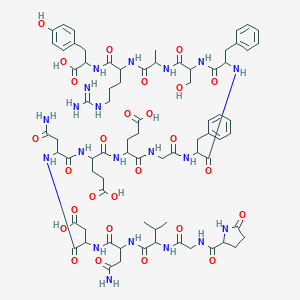
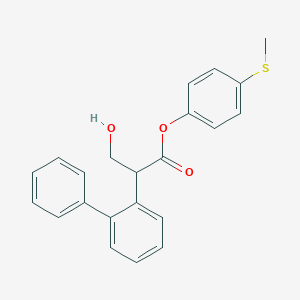
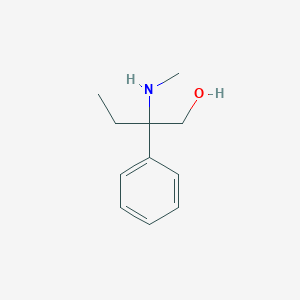
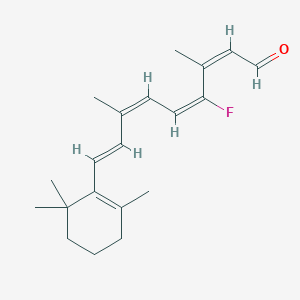
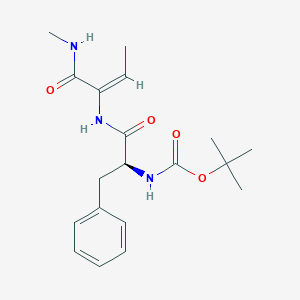

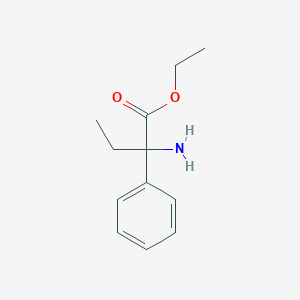
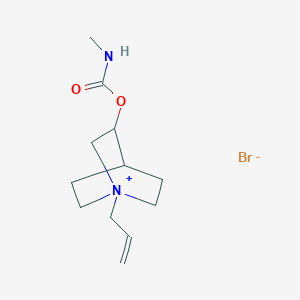
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
